N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
CAS No.: 2034332-18-6
Cat. No.: VC5032302
Molecular Formula: C17H21N3O4S2
Molecular Weight: 395.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034332-18-6 |
|---|---|
| Molecular Formula | C17H21N3O4S2 |
| Molecular Weight | 395.49 |
| IUPAC Name | N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
| Standard InChI | InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(9-20(16)3)26(22,23)18-11-17(21,13-6-8-25-10-13)14-5-4-7-24-14/h4-10,12,18,21H,11H2,1-3H3 |
| Standard InChI Key | KDAQKBWAKSNPRA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Introduction
Structural Features
This compound integrates aromatic heterocycles (furan and thiophene) with a sulfonamide-functionalized imidazole core. The hydroxyl group at the central carbon enhances its polarity, while the isopropyl and methyl substituents provide lipophilic balance.
Synthesis
The synthesis of this compound likely involves:
-
Stepwise Functionalization:
-
Introduction of the furan and thiophene rings through selective coupling reactions.
-
Protection and deprotection steps to maintain functional group integrity.
-
-
Imidazole Sulfonamide Formation:
-
Sulfonation of an imidazole precursor followed by reaction with an amine derivative.
-
-
Final Assembly:
-
Coupling the hydroxylated ethyl linker to the sulfonamide-imidazole core.
-
Such synthetic pathways require precise control over reaction conditions to avoid overreaction or side product formation.
Pharmacological Relevance
Compounds containing sulfonamide groups and heteroaromatic rings are widely studied for their biological activities, including:
-
Antimicrobial Activity: Sulfonamides disrupt bacterial folate synthesis.
-
Anticancer Potential: Aromatic heterocycles often exhibit DNA-binding properties, inhibiting cancer cell proliferation.
-
Anti-inflammatory Properties: Imidazole derivatives are known to modulate inflammatory pathways.
Drug Design Implications
The combination of polar (hydroxyl, sulfonamide) and nonpolar (isopropyl, methyl) groups suggests potential for good bioavailability and cell membrane permeability. The aromatic rings may enable interactions with biological targets via π-stacking or hydrogen bonding.
Challenges
-
Limited experimental data specific to this compound.
-
Complex synthesis may hinder large-scale production.
Future Research
Further studies should focus on:
-
Biological Activity Testing: Screening against microbial strains, cancer cell lines, and enzymatic targets.
-
Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME).
-
Structure-Activity Relationship (SAR): Modifying substituents to optimize activity and reduce toxicity.
This compound represents a promising scaffold in medicinal chemistry due to its diverse functional groups and potential biological activities. Further experimental validation is essential to confirm its therapeutic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume